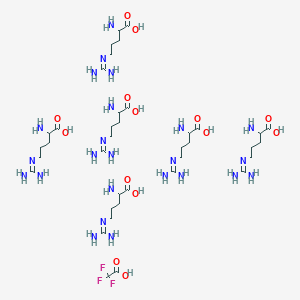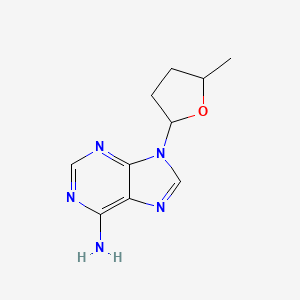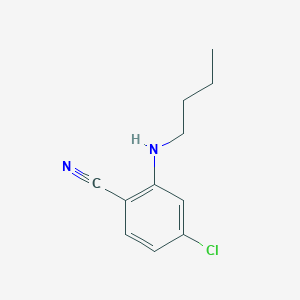
Furin Inhibitor II (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furin Inhibitor II (TFA), also known as Hexa-D-arginine TFA, is a stable and potent inhibitor of furin, a subtilisin-like proprotein convertase. Furin plays a crucial role in the activation of various precursor proteins into their biologically active forms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Furin Inhibitor II (TFA) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the following steps :
Peptide Chain Assembly: The peptide chain is assembled on a solid support using N-Fmoc protected amino acids. Each amino acid is coupled to the growing chain using O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluroniumhexafluorophosphate (HBTU) as the coupling reagent.
Deprotection: The Fmoc group is removed using 20% piperidine in anhydrous N,N-dimethylformamide (DMF).
Cleavage and Purification: The peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water. The resulting peptide is then precipitated, centrifuged, and dried.
Industrial Production Methods
Industrial production of Furin Inhibitor II (TFA) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Furin Inhibitor II (TFA) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
Coupling Reagent: O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluroniumhexafluorophosphate (HBTU)
Deprotection Reagent: 20% piperidine in anhydrous N,N-dimethylformamide (DMF)
Cleavage Reagent: Trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water
Major Products
The major product formed from these reactions is the Hexa-D-arginine peptide, which is then converted to its TFA salt form .
Aplicaciones Científicas De Investigación
Furin Inhibitor II (TFA) has a wide range of scientific research applications, including :
Virology: It is used to inhibit the activation of viral proteins, such as the spike protein of SARS-CoV-2, thereby preventing viral entry into host cells.
Toxin Inhibition: It blocks the activation of bacterial toxins, such as Pseudomonas exotoxin A and anthrax toxin, both in vitro and in vivo.
Cancer Research: It is used to study the role of furin in the activation of pro-proteins involved in cancer progression.
Immunology: It helps in understanding the role of furin in immune responses and the processing of immune-related proteins.
Mecanismo De Acción
Furin Inhibitor II (TFA) exerts its effects by binding to the active site of furin, thereby preventing the enzyme from cleaving its substrate proteins. The active site of furin is negatively charged, and the positively charged Hexa-D-arginine peptide effectively inhibits its activity . This inhibition blocks the activation of various pro-proteins, including viral proteins and bacterial toxins, thereby preventing their biological effects.
Comparación Con Compuestos Similares
Furin Inhibitor II (TFA) is unique due to its high specificity and potency in inhibiting furin. Similar compounds include :
Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (dec-RVKR-Cmk): Another potent furin inhibitor used in various research applications.
α1-Antitrypsin Portland: Used in the inhibition of HIV Env protein.
Guanidinylated Aryl 2,5-Dideoxystreptamine Derivatives (GADDs): These compounds also exhibit anti-furin activity at nanomolar concentrations.
Furin Inhibitor II (TFA) stands out due to its stability and effectiveness in both in vitro and in vivo studies, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C38H85F3N24O14 |
|---|---|
Peso molecular |
1159.2 g/mol |
Nombre IUPAC |
2-amino-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/6C6H14N4O2.C2HF3O2/c6*7-4(5(11)12)2-1-3-10-6(8)9;3-2(4,5)1(6)7/h6*4H,1-3,7H2,(H,11,12)(H4,8,9,10);(H,6,7) |
Clave InChI |
CLXOAXAOLSYNEV-UHFFFAOYSA-N |
SMILES canónico |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide](/img/structure/B12088856.png)

![2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide](/img/structure/B12088864.png)


![4-[2-(2-Aminooxy-ethoxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B12088904.png)








